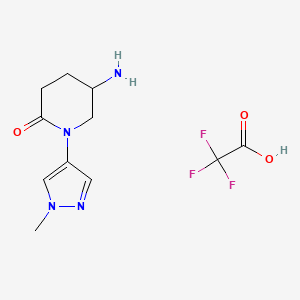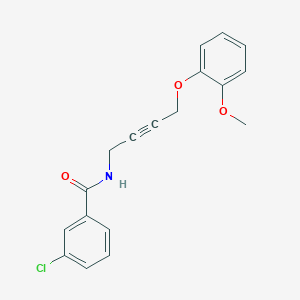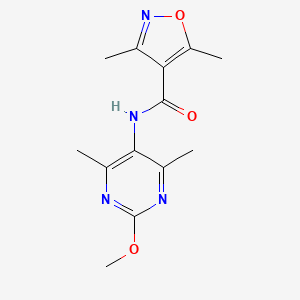
methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate” is likely a complex organic molecule. It contains a pyridine and a pyrazole ring, which are common structures in many pharmaceutical compounds . The compound also contains a carbamoyl group and a benzoate ester, which are also common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and pyrazole rings, for example, are aromatic and planar, contributing to the compound’s stability . The carbamoyl group and the benzoate ester could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridine and pyrazole rings might undergo electrophilic substitution reactions, while the carbamoyl group and the benzoate ester could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Hydrogen Bonding
Compounds related to methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate have been studied for their supramolecular structures, which are crucial for understanding molecular interactions and designing materials with specific properties. For instance, the study by Portilla et al. (2007) examined substituted 4-pyrazolylbenzoates, revealing diverse hydrogen-bonded structures. These findings are instrumental in crystal engineering, providing insights into how molecular design influences the formation of one-, two-, and three-dimensional hydrogen-bonded networks.
Synthetic Scaffolds for Heterocycles
Research by Ruano et al. (2005) highlighted the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as versatile scaffolds for generating a wide array of highly functionalized heterocycles. This underscores the importance of such compounds in synthetic organic chemistry, where they serve as building blocks for developing novel molecules with potential applications in pharmaceuticals and materials science.
Heterocyclic Synthesis and Functional Derivatives
Another dimension of application is the synthesis of heterocyclic systems, as illustrated by the work of Selič & Stanovnik (1997). The research demonstrates how methyl 2-[bis(acetyl)ethenyl]aminopropenoate is used to generate derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones. This highlights the compound's role in the creation of novel heterocyclic systems with potential for various chemical and biological applications.
Liquid Crystalline Properties
The influence of molecular design on liquid crystalline properties was explored by Naoum et al. (2010), who studied the hydrogen-bonding interactions between non-mesomorphic compounds. Their work provides valuable insights into how specific structural modifications can induce or enhance liquid crystalline phases, which are vital for applications in displays, sensors, and other advanced materials.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-19(25)15-7-5-14(6-8-15)18(24)21-11-13-23-12-9-17(22-23)16-4-2-3-10-20-16/h2-10,12H,11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFVXYPLSUJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2905224.png)
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2905225.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2905231.png)
![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)







